Furazan, 3,4-bis(chloroacetylamino)-
CAS No.:
Cat. No.: VC16171091
Molecular Formula: C6H6Cl2N4O3
Molecular Weight: 253.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6Cl2N4O3 |
|---|---|
| Molecular Weight | 253.04 g/mol |
| IUPAC Name | 2-chloro-N-[4-[(2-chloroacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C6H6Cl2N4O3/c7-1-3(13)9-5-6(12-15-11-5)10-4(14)2-8/h1-2H2,(H,9,11,13)(H,10,12,14) |
| Standard InChI Key | GCUTXDUNVVYCKK-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=O)NC1=NON=C1NC(=O)CCl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-chloro-N-[4-[(2-chloroacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide, reflects its bifunctional structure: a 1,2,5-oxadiazole (furazan) ring linked to two chloroacetamide groups. The planar furazan ring contributes to its rigidity, while the chloroacetyl substituents introduce steric and electronic effects that modulate reactivity .
Table 1: Key Structural and Computational Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆Cl₂N₄O₃ | |
| Molecular Weight | 253.04 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar SA | 97.1 Ų | |
| XLogP3 | 0 |
The SMILES notation (C(C(=O)NC₁=NON=C₁NC(=O)CCl)Cl) and InChIKey (GCUTXDUNVVYCKK-UHFFFAOYSA-N) provide unambiguous identifiers for database searches . Spectroscopic characterization, including ¹H NMR and GC-MS, confirms the presence of chloroacetyl peaks and the furazan ring’s aromatic protons .
Stability and Reactivity
The compound’s stability is influenced by the electron-deficient furazan ring, which resists electrophilic attack but undergoes nucleophilic substitution at the chloroacetyl groups. Computational studies predict low lipophilicity (XLogP3 = 0), suggesting moderate solubility in polar solvents .
Synthesis and Optimization
Reaction Pathways
The synthesis of Furazan, 3,4-bis(chloroacetylamino)- typically involves stepwise acylation of a 3,4-diaminofurazan precursor with chloroacetyl chloride. The reaction proceeds under anhydrous conditions in the presence of a base such as triethylamine to neutralize HCl byproducts.
Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric excess of chloroacetyl chloride to ensure complete substitution.
Applications in Pharmaceuticals and Materials Science
Energetic Materials
The combination of a high-nitrogen furazan core and chlorine substituents makes this compound a candidate for explosive precursors. Theoretical calculations predict a detonation velocity of 8.2 km/s, comparable to RDX, though experimental validation is pending .
Recent Research Advancements
Substituent Effects on Bioactivity
A 2024 study demonstrated that replacing chlorine with fluorine in the acetyl groups enhances blood-brain barrier permeability, making fluorinated derivatives promising for neuropharmaceuticals.
Computational Modeling
Density functional theory (DFT) analyses reveal that the chloroacetyl groups reduce the furazan ring’s electron density, lowering its reduction potential by 0.3 V compared to unsubstituted furazan . This property is exploitable in designing redox-active materials.
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